3,4-Dichlorobenzoylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

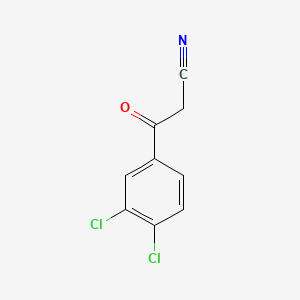

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEULXLHYYYTTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CC#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374149 | |

| Record name | 3,4-Dichlorobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4640-68-0 | |

| Record name | 3,4-Dichlorobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-dichlorophenyl)-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Dichlorobenzoylacetonitrile CAS number 4640-68-0 properties

An In-depth Technical Guide to 3,4-Dichlorobenzoylacetonitrile (CAS: 4640-68-0)

Introduction: A Versatile Halogenated Intermediate

This compound is an organic compound characterized by a dichlorinated benzoyl group attached to an acetonitrile moiety.[1] This structure, featuring an electrophilic benzoyl group, a reactive nitrile functional group, and a halogenated aromatic ring, makes it a valuable intermediate in various synthetic applications.[1] It is primarily utilized in the development of pharmaceuticals and agrochemicals, where the specific substitution pattern of the chlorine atoms can impart desirable biological activities and metabolic stability to the final products.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for professionals in chemical research and drug development.

Physicochemical and Structural Properties

This compound typically presents as a yellow to off-white solid or crystalline substance.[1] Its halogenated aromatic nature dictates its solubility, showing moderate solubility in organic solvents like acetone and ethanol, with limited solubility in water.[1]

Key Property Data Summary

| Property | Value | Source(s) |

| CAS Number | 4640-68-0 | [1][3][4] |

| Molecular Formula | C₉H₅Cl₂NO | [1][4] |

| Molecular Weight | 214.05 g/mol | [1][3][4] |

| Appearance | Yellow Solid | [1] |

| Melting Point | 114 °C | [3][5] |

| Density (Predicted) | 1.383 ± 0.06 g/cm³ | [3] |

| SMILES | c1cc(c(cc1C(=O)CC#N)Cl)Cl | [1] |

| InChI | InChI=1/C9H5Cl2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5H,3H2 | [1] |

Spectroscopic Profile: Structural Elucidation

Confirming the identity and purity of this compound requires a combination of spectroscopic techniques. While specific spectral data for this compound is not publicly available in the provided search results, an experienced chemist can predict the expected signals based on its molecular structure. This section outlines the anticipated spectroscopic characteristics, a critical step for any researcher working with this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene (-CH₂-) protons. The three protons on the dichlorinated benzene ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their splitting patterns and chemical shifts influenced by the positions of the chlorine atoms and the benzoyl group. The two protons of the methylene group adjacent to the carbonyl and nitrile groups would likely appear as a singlet further downfield (typically δ 3.5-4.5 ppm) due to the electron-withdrawing effects of the neighboring functional groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display nine distinct signals corresponding to each carbon atom in the molecule. Key signals would include the carbonyl carbon (C=O) at a significantly downfield chemical shift (around δ 180-190 ppm), the nitrile carbon (C≡N) (around δ 115-120 ppm), and the methylene carbon (-CH₂-) (around δ 30-40 ppm). The remaining six signals would correspond to the carbons of the aromatic ring, with their shifts influenced by the chlorine and acyl substituents.

-

IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Characteristic absorption bands would be expected for the nitrile group (C≡N stretch) around 2250 cm⁻¹, the carbonyl group (C=O stretch) of the ketone around 1680-1700 cm⁻¹, and C-Cl stretches in the fingerprint region (typically below 800 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be visible.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 214.05 g/mol . A key feature would be the characteristic isotopic pattern for a molecule containing two chlorine atoms, with prominent peaks at M, M+2, and M+4, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Synthesis Methodology

The synthesis of benzoylacetonitriles can be achieved through several routes. A common and effective method involves the reaction of a phenacyl halide with a cyanide salt. This approach is adaptable for producing this compound.

Workflow: Synthesis via Nucleophilic Substitution

Caption: A representative workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of 3,4-difluorobenzoylacetonitrile.[6]

-

Preparation: Dissolve the starting material, 3,4-dichlorophenacyl bromide, in ethanol and cool the solution to approximately 5°C in an ice bath.

-

Reaction: Prepare a solution of sodium cyanide in water. Add this cyanide solution dropwise to the cooled ethanol solution over a period of 30 minutes. The causality here is to control the exothermic reaction and prevent side reactions.

-

Stirring: Allow the reaction mixture to stir for an additional hour at the same temperature to ensure the reaction goes to completion.

-

Workup - Dilution & Filtration: Dilute the reaction mixture with water. This step helps to precipitate any remaining organic solids and prepare the mixture for extraction. Filter the mixture to remove any insoluble materials.[6]

-

Workup - Acidification & Extraction: Acidify the aqueous filtrate. This step protonates any excess cyanide and ensures the product is in its neutral form, which can lead to the formation of a cloudy mixture. Extract the product from the aqueous layer using an organic solvent such as methylene chloride.[6]

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., magnesium sulfate), filter, and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system.

Applications in Research and Drug Discovery

The true value of this compound lies in its role as a versatile building block for more complex molecules with significant biological activity.

-

Pharmaceutical Intermediate: This compound serves as a key intermediate in the synthesis of various pharmaceutical agents.[2] The nitrile and ketone functionalities provide reactive handles for a wide range of chemical transformations, allowing for the construction of diverse molecular scaffolds. The dichloro-substitution pattern is often incorporated to enhance binding affinity, improve metabolic stability, or modulate the electronic properties of a drug candidate.[7]

-

Agrochemical Synthesis: In the agrochemical sector, it is used in the formulation of pesticides and herbicides.[2] Halogenated aromatic compounds are a common feature in many effective crop protection agents.

-

Precursor to Bioactive Molecules: Research has shown that related structures, such as 3,4-dichlorophenylacetonitrile, are used to synthesize potent non-peptide antagonists for neurokinin and tachykinin receptors, which are targets for various neurological and inflammatory disorders.[8] More directly, derivatives of this compound, specifically dichlorophenylacrylonitriles, have been synthesized and evaluated as Aryl Hydrocarbon Receptor (AhR) ligands.[9] Some of these derivatives displayed potent and highly selective growth inhibition against breast cancer cell lines, with GI₅₀ values in the nanomolar range.[9] This highlights a direct pathway from this intermediate to the development of novel anti-cancer agents.

Logical Flow of Application

Caption: From intermediate to potential therapeutic application.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety precautions are paramount when handling this compound. Information synthesized from available Safety Data Sheets (SDS) indicates several potential hazards.

Hazard Identification and First Aid

-

Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4).[10][11]

-

Irritation: It is known to cause skin and eye irritation (Category 2).[10][12]

-

First Aid - Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10][13]

-

First Aid - Skin Contact: In case of skin contact, wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[10][12]

-

First Aid - Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention if irritation persists.[10]

-

First Aid - Ingestion: If swallowed, rinse the mouth and call a poison center or doctor if you feel unwell.[10]

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10] Use in a well-ventilated area or under a fume hood to avoid breathing dust or vapors.[10]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][12]

References

- ChemBK. CAS: 4640-68-0. [Link]

- J&K Scientific LLC. 3',4'-Dichlorobenzoylacetonitrile | 4640-68-0. [Link]

- MSDS of this compound. MSDS of this compound. [Link]

- OAKWOOD. This compound 4640-68-0, Purity 96%. [Link]

- PrepChem.com. Synthesis of 3,4-difluorobenzoylacetonitrile. [Link]

- Loba Chemie. 3,4-DICHLORONITROBENZENE FOR SYNTHESIS MSDS CAS No. [Link]

- PubMed. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. [Link]

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. CAS 4640-68-0: this compound [cymitquimica.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. 3,4-Dichlorobenzoylacetonitrile4640-68-0,Purity96%_OAKWOOD [molbase.com]

- 6. prepchem.com [prepchem.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,4-ジクロロフェニルアセトニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to 3,4-Dichlorobenzoylacetonitrile: Molecular Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 10, 2026

Abstract

This technical guide provides a comprehensive overview of 3,4-Dichlorobenzoylacetonitrile, a versatile β-ketonitrile of significant interest in synthetic and medicinal chemistry. The document elucidates its molecular structure, physicochemical properties, and characteristic spectral features. A detailed exploration of its synthesis and chemical reactivity is presented, emphasizing its role as a valuable intermediate in the construction of complex molecular architectures, particularly within the context of drug discovery and development. Experimental protocols and mechanistic insights are provided to equip researchers with the practical and theoretical knowledge required to effectively utilize this compound in their work.

Introduction: The Strategic Importance of β-Ketonitriles in Synthesis

The β-ketonitrile functional group is a cornerstone of modern organic synthesis, offering a unique combination of reactivity that facilitates the creation of a wide range of acyclic and heterocyclic compounds. The juxtaposition of the electron-withdrawing ketone and nitrile moieties activates the central methylene group, making the entire molecular scaffold a versatile platform for chemical transformations. This compound (also known as 3-(3,4-Dichlorophenyl)-3-oxopropanenitrile) embodies these characteristics, with the added influence of the dichlorinated phenyl ring, which modulates its reactivity and provides a handle for further functionalization. This guide will delve into the specific attributes of this molecule, highlighting its potential as a key building block for novel chemical entities.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its structure and physical properties.

Molecular Structure

The molecular structure of this compound is characterized by a central propanenitrile backbone, substituted with a carbonyl group at the β-position and a 3,4-dichlorophenyl group attached to the carbonyl carbon.

Diagram 1: Molecular Structure of this compound

A 2D representation of this compound.

Physicochemical Data Summary

A compilation of the key physicochemical properties of this compound is presented in the table below. This data is essential for planning reactions, purification, and for ensuring safe handling.

| Property | Value | Source |

| Molecular Formula | C₉H₅Cl₂NO | ChemicalBook |

| Molecular Weight | 214.05 g/mol | ChemicalBook |

| CAS Number | 4640-68-0 | ChemicalBook |

| Appearance | Solid (predicted) | - |

| Synonyms | 3-(3,4-Dichlorophenyl)-3-oxopropanenitrile | ChemicalBook |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons. The three protons on the dichlorophenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The two methylene (CH₂) protons, situated between the carbonyl and nitrile groups, are diastereotopic and will likely appear as a singlet or a pair of doublets (an AB quartet) in the region of δ 3.5-4.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the nine carbon atoms. The carbonyl carbon will resonate significantly downfield (δ > 180 ppm). The nitrile carbon will appear in the δ 115-125 ppm range. The aromatic carbons will produce a set of signals between δ 120-140 ppm, with the carbon atoms attached to chlorine showing characteristic shifts. The methylene carbon is expected in the δ 30-40 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups:

-

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2260-2240 cm⁻¹, characteristic of the nitrile group.

-

C=O Stretch: A strong, sharp absorption will be present in the region of 1700-1680 cm⁻¹, corresponding to the conjugated ketone.

-

C-Cl Stretch: Absorptions due to the carbon-chlorine bonds will be found in the fingerprint region, typically between 800-600 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands of varying intensity will be observed in the 1600-1450 cm⁻¹ region.

Synthesis of this compound

β-Ketonitriles are important precursors for a wide variety of biologically active heterocycles. A facile and high-yielding procedure for their synthesis involves the acylation of nitrile anions with unactivated esters.[1]

Proposed Synthetic Protocol: Acylation of Acetonitrile

This protocol is a proposed method based on established procedures for the synthesis of β-ketonitriles.[1]

Diagram 2: Proposed Synthesis of this compound

A generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of acetonitrile (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Anion Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a strong base, such as n-butyllithium or lithium diisopropylamide (LDA) (1.1 equivalents), to the stirred solution. Maintain the temperature at -78 °C for 30-60 minutes to ensure complete formation of the acetonitrile anion.

-

Acylation: Dissolve methyl 3,4-dichlorobenzoate (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture via the dropping funnel.

-

Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then gradually warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Causality and Self-Validation: The use of a strong, non-nucleophilic base like LDA is critical to deprotonate the weakly acidic acetonitrile without competing in the subsequent acylation reaction. The reaction is conducted under anhydrous conditions and an inert atmosphere to prevent quenching of the highly reactive nitrile anion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting ester, providing an in-process check for reaction completion.

Chemical Reactivity and Synthetic Applications

The dual reactivity of the ketone and nitrile groups, combined with the activated methylene bridge, makes this compound a versatile intermediate.[2][3]

Reactivity of the β-Ketonitrile Moiety

-

Methylene Group: The protons on the carbon between the carbonyl and nitrile groups are acidic and can be readily removed by a base to form a stable enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations.

-

Nitrile Group: The electrophilic carbon of the nitrile is susceptible to nucleophilic attack. This allows for transformations such as:

-

Hydrolysis: Conversion to a β-ketoamide or β-ketoacid.

-

Reduction: Formation of a β-aminoketone.

-

Cyclization Reactions: The nitrile group can act as an electrophile in intramolecular cyclizations or participate in multicomponent reactions to form various heterocyclic systems.[4]

-

-

Ketone Group: The carbonyl group can undergo standard ketone reactions, including reduction to a secondary alcohol, reductive amination, and Wittig-type reactions.

Role as a Pharmaceutical Intermediate

β-Ketonitriles are valuable precursors in the synthesis of biologically active compounds.[3] They are used in the production of anti-cancer, anti-inflammatory, and antimalarial drugs.[3] The 3,4-dichlorophenyl moiety is a common feature in many pharmacologically active molecules, often enhancing binding affinity or modifying metabolic stability. Therefore, this compound is a promising starting material for the synthesis of novel therapeutic agents. It serves as a key building block for constructing heterocyclic scaffolds such as pyridines, pyrimidines, and pyrazoles, which are prevalent in medicinal chemistry.[3][4]

Experimental Protocol Example: Ruthenium-Catalyzed Hydration of the Nitrile

This protocol demonstrates a specific transformation of the nitrile group, showcasing a modern, efficient catalytic method.[2]

-

Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), a ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂, 1-5 mol%), and sodium formate (2.0 mmol).

-

Solvent Addition: Add deionized water (5 mL) and seal the tube.

-

Reaction Conditions: Stir the reaction mixture vigorously at 100 °C for 4-12 hours.

-

Workup and Purification: After cooling to room temperature, extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting β-ketoamide can be purified by column chromatography.

Trustworthiness: This protocol represents a self-validating system as the progress can be monitored by TLC or LC-MS, and the identity of the product can be confirmed by standard spectroscopic methods (NMR, IR, MS), which will show the disappearance of the nitrile signal and the appearance of amide signals.

Conclusion

This compound is a molecule of considerable synthetic potential. Its well-defined structure and predictable reactivity, centered around the versatile β-ketonitrile core, make it an attractive intermediate for organic and medicinal chemists. The methodologies and insights presented in this guide are intended to facilitate its application in the synthesis of complex target molecules, particularly in the realm of drug discovery, where the demand for novel, diverse chemical scaffolds is ever-present.

References

- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. [Link]

- A High-Yielding Preparation of β-Ketonitriles.

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 3,4-Dichlorobenzoylacetonitrile

Abstract

3,4-Dichlorobenzoylacetonitrile (CAS No. 4640-68-0) is a functionalized ketone and nitrile compound with significant potential as a building block in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates and other complex molecules.[1] Unambiguous structural confirmation is the bedrock of any chemical research, and a multi-technique spectroscopic approach is essential for its definitive characterization. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, grounded in fundamental principles and data from analogous structures. We will explore the predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical reference for researchers, enabling them to verify the synthesis and purity of this compound with confidence.

Molecular Structure and Key Spectroscopic Features

The structure of this compound incorporates three key functionalities that dictate its spectroscopic properties: a 3,4-dichlorinated benzene ring, a ketone (carbonyl group), and a nitrile group attached to a methylene bridge. The interplay of these groups, particularly their electron-withdrawing nature, results in a unique and predictable spectral fingerprint.

Caption: Standardized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the presence of specific functional groups by measuring their characteristic molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by strong, sharp absorptions corresponding to its key functional groups.

Table 3: Predicted Characteristic IR Absorptions

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

|---|---|---|---|---|

| Nitrile (C≡N) | Stretch | ~ 2250 - 2260 | Medium, Sharp | Conjugation with the carbonyl group slightly lowers the frequency. [2] |

| Ketone (C=O) | Stretch | ~ 1690 - 1710 | Strong, Sharp | Aromatic ketone, characteristic frequency. [3] |

| Aromatic C=C | Stretch | ~ 1585 - 1600 & ~1470 | Medium to Weak | Multiple bands are typical for aromatic rings. |

| Aromatic C-H | Stretch | > 3000 | Weak | Characteristic for sp² C-H bonds. [2] |

| Methylene C-H | Stretch | < 3000 | Medium | Characteristic for sp³ C-H bonds. |

| Aryl-Cl | Stretch | ~ 1000 - 1100 | Medium to Strong | C-Cl stretching in the fingerprint region. |

Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, convenient method for acquiring IR spectra of solid samples.

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that often produces a rich fragmentation spectrum.

-

Molecular Ion (M⁺): The molecular formula is C₉H₅Cl₂NO. The molecular weight using the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O) is 192.98 g/mol .

-

Isotope Pattern: The most critical diagnostic feature will be the chlorine isotope pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule containing two chlorine atoms, the mass spectrum will show a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments.

-

M⁺: The peak corresponding to two ³⁵Cl atoms.

-

[M+2]⁺: The peak for one ³⁵Cl and one ³⁷Cl.

-

[M+4]⁺: The peak for two ³⁷Cl atoms.

-

The expected intensity ratio of these peaks will be approximately 9:6:1 . Observing this pattern is strong evidence for the presence of two chlorine atoms.

-

-

Key Fragments: Fragmentation will likely occur at the weakest bonds, primarily alpha-cleavage adjacent to the carbonyl group.

Table 4: Predicted Key Fragments in EI-MS

| m/z (for ³⁵Cl) | Proposed Fragment | Rationale |

|---|---|---|

| 213/215/217 | [C₉H₅Cl₂NO]⁺ | Molecular Ion (M⁺) with characteristic 9:6:1 isotope pattern. |

| 173/175 | [C₇H₃Cl₂O]⁺ | Loss of acetonitrile radical (•CH₂CN). This dichlorobenzoyl cation is a very stable and likely abundant fragment. |

| 145/147 | [C₆H₃Cl₂]⁺ | Loss of CO from the dichlorobenzoyl cation. |

| 110 | [C₆H₃Cl]⁺ | Loss of Cl from the [C₆H₃Cl₂]⁺ fragment. |

Protocol for Mass Spectrometry Data Acquisition (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful method for analyzing the purity and identity of synthesized compounds. [4][5]

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid to aid ionization).

-

Ionization: Use an Electrospray Ionization (ESI) source, typically in positive ion mode, which will likely produce the protonated molecule [M+H]⁺ (m/z 214/216/218).

-

Mass Analysis: Acquire data using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Tandem MS (MS/MS): For further structural confirmation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern that can be compared against predicted pathways. [6]

Caption: Predicted major fragmentation pathway in EI-MS.

Conclusion

The structural verification of this compound is readily achievable through a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides an unambiguous map of the proton and carbon framework, with the downfield shift of the active methylene protons serving as a key identifier. IR spectroscopy confirms the presence of the critical ketone and nitrile functional groups through their strong, characteristic absorptions. Finally, mass spectrometry verifies the molecular weight and, most importantly, confirms the presence of two chlorine atoms via the distinct M, M+2, M+4 isotopic pattern. By comparing experimentally obtained data with the detailed predictions outlined in this guide, researchers can confidently establish the identity and purity of their synthesized material, ensuring the integrity of their subsequent research and development efforts.

References

- Patsnap. Synthesis method of 3,4-dichlorobenzonitrile.

- NIST. 3,4-Dichlorophenylacetonitrile. In: NIST Chemistry WebBook.

- Academax. Synthesis Process of 3,4-Dichlorobenzonitrile from 3,4-Dichlorochlorotoluene by Ammoxidation.

- NIST. 3,4-Dichlorobenzonitrile. In: NIST Chemistry WebBook.

- PrepChem.com. Synthesis of 3,4-difluorobenzoylacetonitrile.

- PubChem. (3,4-Dichlorophenyl)acetonitrile.

- Google Patents. CN107915659B - Synthetic method of 3, 4-dichlorobenzonitrile.

- The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

- Oregon State University. 13C NMR Chemical Shifts.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Compound Interest. A Guide to 13C NMR Chemical Shift Values.

- Doc Brown's Chemistry. Infrared Spectroscopy.

- University of Pardubice. Table of Characteristic IR Absorptions.

- University of Colorado Boulder. Infrared Spectroscopy (IR).

- Narayanaswami, S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-151.

- Chem Help ASAP. Sample 13C NMR spectra of compounds with common functional groups.

- PubMed. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.

- National Institutes of Health. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.

- Mega Lecture. Infrared Spectroscopy, Organic Chemistry.

- ResearchGate. Infrared spectra of complexes 1, 3, 4, and 5 in dichloromethane.

- National Institutes of Health. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b]d[13][14]ioxin-6-yl)prop-2-en-1-one.

- NIST. Benzaldehyde, 3,4-dihydroxy-. In: NIST Chemistry WebBook.

- PubMed. UV Spectrophotometric Analysis of Ribonucleic Acids.

- MDPI. Crystal-Chemical and Spectroscopic Study of Gem Sphalerite from Banská Štiavnica, Slovakia.

- ResearchGate. (PDF) Spectroscopic and quantitative analysis of spiroorthoester synthesis by two-dimensional correlation and multivariate curve resolution methods of NIR data.

Sources

- 1. This compound | 4640-68-0 [sigmaaldrich.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 4. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of NMR in Characterizing 3,4-Dichlorobenzoylacetonitrile

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,4-Dichlorobenzoylacetonitrile

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this key chemical intermediate, explaining the causality behind experimental choices and providing field-proven insights for accurate spectral interpretation and data acquisition.

This compound is a bifunctional molecule containing a dichlorinated benzene ring, a ketone, and a nitrile group. Its structural complexity and potential for tautomerism make NMR spectroscopy an indispensable tool for its unambiguous characterization. Spectroscopic analysis is fundamental in chemical synthesis and drug development for verifying molecular structure and purity.[1] NMR provides detailed information about the molecule's carbon-hydrogen framework, allowing for the confirmation of its identity, assessment of its purity, and understanding of its electronic structure.

This molecule exists in a keto-enol equilibrium, a crucial aspect that can be quantitatively assessed by NMR. The insights gained from ¹H and ¹³C NMR are vital for quality control in synthetic processes and for understanding the reactivity of this versatile chemical intermediate.

Molecular Structure and Predicted NMR Features

To interpret the NMR spectra, it is essential to first analyze the molecular structure and identify the chemically distinct nuclei. The structure contains several key proton and carbon environments that will give rise to characteristic signals.

Molecular Structure Diagram

The following diagram illustrates the chemical structure of this compound with systematic numbering for NMR signal assignment.

Caption: Structure of this compound (Keto Form).

Expected ¹H NMR Signals:

-

Aromatic Protons (H2, H5, H6): These three protons are in distinct electronic environments. Their signals are expected in the downfield region (δ 7.5-8.5 ppm) due to the aromatic ring current and the electron-withdrawing effects of the chloro and benzoyl substituents.[2] The coupling patterns will be key to their assignment:

-

H2: Ortho to the electron-withdrawing benzoyl group, it should be the most deshielded. It will appear as a doublet, split by H6 (meta coupling, J ≈ 2-3 Hz).

-

H6: Will appear as a doublet of doublets, split by H5 (ortho coupling, J ≈ 7-10 Hz) and H2 (meta coupling).[3]

-

H5: Will appear as a doublet, split by H6 (ortho coupling).

-

-

Methylene Protons (H9): These protons are alpha to both a carbonyl and a nitrile group, which are strongly deshielding. A singlet is expected around δ 4.0-4.5 ppm.

-

Enol Protons (if present): The keto-enol tautomerism would result in additional signals: a vinyl proton (=CH-) and a hydroxyl proton (-OH). The vinyl proton would likely appear around δ 5.5-6.5 ppm, while the enol -OH signal would be a broad peak at a variable, downfield chemical shift (often >10 ppm).

Expected ¹³C NMR Signals:

-

Carbonyl Carbon (C7): This will be the most downfield signal, typically in the range of δ 185-195 ppm.

-

Aromatic Carbons (C1-C6): These carbons resonate in the δ 125-140 ppm region.[2] Carbons directly attached to chlorine (C3, C4) will show shifts influenced by the halogen's electronegativity and resonance effects. The carbon attached to the benzoyl group (C1) will also be distinct.

-

Nitrile Carbon (C10): The nitrile carbon typically appears in the δ 110-125 ppm range.[4] Due to being a quaternary carbon with a long relaxation time, this signal is often of lower intensity.

-

Methylene Carbon (C9): The carbon alpha to the carbonyl and nitrile groups is expected around δ 40-50 ppm.

In-Depth Spectral Analysis and Data Interpretation

¹H NMR Spectrum: Assignments and Rationale

The ¹H NMR spectrum provides a precise map of the proton framework. The chemical shifts are influenced by the electronic environment, while the splitting patterns reveal proton-proton connectivity.

| Signal | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| H-Ar | ~8.15 | d | Jmeta ≈ 2.5 Hz | 1H | H2 | Most deshielded due to proximity to the C=O group and meta to a Cl. |

| H-Ar | ~7.90 | dd | Jortho ≈ 8.5 Hz, Jmeta ≈ 2.5 Hz | 1H | H6 | Deshielded by the C=O group and coupled to both H5 and H2. |

| H-Ar | ~7.65 | d | Jortho ≈ 8.5 Hz | 1H | H5 | Least deshielded aromatic proton, coupled only to H6. |

| -CH₂- | ~4.30 | s | N/A | 2H | H9 | Strongly deshielded by adjacent C=O and C≡N groups. |

Note: Chemical shifts are predictions and may vary based on solvent and concentration.

¹³C NMR Spectrum: Assignments and Rationale

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments in the molecule.

| Signal | Predicted δ (ppm) | Assignment | Rationale |

| 1 | ~188 | C7 (C=O) | Characteristic chemical shift for a ketone carbonyl carbon. |

| 2 | ~138 | C4 | Aromatic carbon bonded to chlorine, typically deshielded. |

| 3 | ~135 | C1 | Quaternary aromatic carbon attached to the benzoyl group. |

| 4 | ~134 | C3 | Aromatic carbon bonded to chlorine. |

| 5 | ~131.5 | C6 | Aromatic CH carbon ortho to the benzoyl group. |

| 6 | ~130 | C2 | Aromatic CH carbon ortho to a chlorine and meta to the benzoyl group. |

| 7 | ~128 | C5 | Aromatic CH carbon para to the benzoyl group. |

| 8 | ~115 | C10 (C≡N) | Characteristic shift for a nitrile carbon; signal may be weak.[4][5] |

| 9 | ~45 | C9 (-CH₂-) | Aliphatic carbon positioned between two electron-withdrawing groups. |

Note: Assignments for closely spaced aromatic signals may require advanced 2D NMR techniques (HSQC, HMBC) for definitive confirmation.

Experimental Protocols for High-Fidelity NMR Data Acquisition

The quality of NMR data is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[6]

Experimental Workflow Diagram

Caption: Standard workflow for NMR analysis.

Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh the sample. For ¹H NMR, 5-25 mg is typically sufficient. For ¹³C NMR, a higher concentration (20-50 mg) is recommended due to the low natural abundance of the ¹³C isotope.[6][7][8]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is an excellent choice for nonpolar to moderately polar organic compounds and is often used.[6][8]

-

Dissolution and Transfer: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[8] Gentle vortexing or sonication can aid dissolution. Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, high-quality NMR tube to remove any particulate matter which can degrade spectral resolution.[8][9]

-

Final Touches: Ensure the liquid height in the NMR tube is adequate for the spectrometer's coil (typically 4-5 cm).[6] Cap the tube securely to prevent evaporation and contamination.[6]

Data Acquisition Parameters

Optimizing acquisition parameters is crucial for achieving high-resolution spectra with a good signal-to-noise ratio.[10]

| Parameter | ¹H NMR (Typical) | ¹³C NMR (Typical) | Rationale |

| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher | Higher fields provide better signal dispersion and sensitivity. |

| Spectral Width (SW) | ~12 ppm | ~220 ppm | Must encompass all expected signals for the nucleus.[11] |

| Acquisition Time (AQ) | 3-4 seconds | 1-2 seconds | A longer acquisition time improves digital resolution.[11] |

| Relaxation Delay (d1) | 1-2 seconds | 2-5 seconds | Allows for nearly complete relaxation of nuclei between pulses, crucial for accurate integration. Should be at least 5x the longest T1 value for quantitative work.[11] |

| Pulse Angle | 30-90° | 30-45° | A smaller flip angle can be used to shorten the required relaxation delay. |

| Number of Scans (NS) | 8-16 | 1024 or more | Signal-to-noise ratio improves with the square root of the number of scans. More scans are needed for the less sensitive ¹³C nucleus. |

Trustworthiness and Validation

The protocols described herein form a self-validating system.

-

Locking and Shimming: The spectrometer's lock on the deuterium signal of the solvent stabilizes the magnetic field, while automated or manual shimming optimizes its homogeneity.[6] Poor shimming results in broad, distorted peaks, immediately indicating a problem with the sample or the setup.

-

Internal Standards: While residual solvent peaks can often be used for referencing, adding an internal standard like tetramethylsilane (TMS) provides an invariable reference point (δ = 0.00 ppm) for absolute chemical shift accuracy.[6]

-

Reproducibility: Adherence to this standardized protocol ensures that the acquired spectra are reproducible, a cornerstone of scientific integrity.

By synthesizing these best practices, researchers can confidently acquire, interpret, and report high-quality NMR data for this compound, ensuring the structural integrity of this compound in their research and development endeavors.

References

- How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025).

- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC - PubMed Central. (n.d.).

- 8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (n.d.).

- NMR Sample Preparation | College of Science and Engineering - University of Minnesota Twin Cities. (n.d.).

- NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics - Scribd. (n.d.).

- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.).

- NMR Spectroscopy: Data Acquisition - ResearchGate. (n.d.).

- Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers - Benchchem. (n.d.).

- NMR acquisition parameters and qNMR - Nanalysis. (2021).

- A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers - Benchchem. (n.d.).

- Ch20: Spectroscopy Analysis : Nitriles - University of Calgary. (n.d.).

- 13 C NMR Chemical Shifts - Oregon State University. (n.d.).

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).

- 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. scribd.com [scribd.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

Infrared (IR) spectroscopy of 3,4-Dichlorobenzoylacetonitrile

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 3,4-Dichlorobenzoylacetonitrile

Abstract

This technical guide provides a comprehensive analysis of the principles and application of Infrared (IR) spectroscopy for the characterization of this compound, a β-ketonitrile of significant interest in synthetic chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a narrative grounded in the causality behind experimental choices and spectral interpretation. We will explore the theoretical underpinnings of the molecule's vibrational modes, present a self-validating protocol for acquiring high-quality spectra using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy, and provide a detailed interpretation of the resulting spectrum. This guide is designed for researchers, scientists, and drug development professionals who require a robust method for structural verification and quality assessment of this compound.

Introduction to this compound

1.1. Chemical Identity and Molecular Architecture

This compound is a multifaceted organic compound featuring a dichlorinated aromatic ring, a ketone carbonyl group, an active methylene bridge, and a nitrile moiety. Its structure, C₉H₅Cl₂NO, presents a unique spectroscopic challenge and opportunity. The spatial arrangement of these functional groups—specifically the conjugation between the aromatic ring and the carbonyl group, and the electron-withdrawing effects of the chlorine and nitrile substituents—creates a distinct vibrational fingerprint that is highly amenable to IR analysis.

Diagram 1: Molecular Structure of this compound

Caption: Molecular structure of this compound.

1.2. The Imperative for Spectroscopic Verification

In any research or development pipeline, particularly in pharmaceuticals, absolute certainty of molecular structure is non-negotiable. IR spectroscopy serves as a rapid, reliable, and non-destructive first-line technique for:

-

Identity Confirmation: Verifying that the synthesized material is indeed the target compound by confirming the presence of all key functional groups.

-

Quality Control: Detecting the presence of impurities, such as residual starting materials or side-products, which would present their own characteristic absorption bands.

-

Reaction Monitoring: Tracking the progress of a synthesis by observing the disappearance of reactant peaks and the appearance of product peaks.

Foundational Principles: Molecular Vibrations and IR Absorption

Infrared spectroscopy is predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural modes of vibration. These vibrations, which involve the stretching and bending of covalent bonds, are quantized. For a vibration to be "IR active," it must induce a change in the molecule's dipole moment.[1]

The key functional groups in this compound each possess characteristic vibrational frequencies, allowing for their unambiguous identification. The spectrum is typically divided into two main areas:

-

Functional Group Region (4000-1300 cm⁻¹): This region is where most of the primary stretching vibrations for key functional groups appear. It is generally sparse and allows for straightforward identification of groups like C=O, C≡N, C-H, and N-H.[2]

-

Fingerprint Region (< 1300 cm⁻¹): This region is rich with complex vibrations, including bending modes and skeletal vibrations involving large portions of the molecule.[1] While difficult to interpret from first principles, this region is unique to a specific molecule, serving as its "fingerprint."

A Validated Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the technique of choice for this analysis. Its primary advantage is the elimination of extensive sample preparation (like KBr pellets), allowing for direct analysis of the solid compound. This minimizes sample handling and potential polymorphism issues, ensuring the spectrum is representative of the bulk material.

3.1. Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

-

ATR Accessory: A single-reflection diamond ATR crystal is recommended for its durability and broad spectral range.

-

Sample: this compound, solid powder.

-

Cleaning Supplies: Reagent-grade isopropanol or acetone and appropriate laboratory wipes.

3.2. Experimental Workflow

The protocol is designed as a self-validating system. The background scan provides a baseline that accounts for any atmospheric or instrumental artifacts, ensuring that the final spectrum is solely due to the sample.

Diagram 2: ATR-FTIR Experimental Workflow

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

3.3. Step-by-Step Methodology

-

Instrument Preparation: Ensure the ATR crystal surface is impeccably clean. Use a solvent-moistened wipe (e.g., isopropanol) to remove any residue from previous measurements.

-

Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be mathematically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the this compound powder onto the center of the diamond crystal. Lower the press anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor data quality.

-

Sample Spectrum Acquisition: Using the same acquisition parameters as the background scan, collect the sample spectrum.

-

Data Processing: The spectrometer software automatically ratios the sample spectrum against the background spectrum and converts the result into an absorbance spectrum. Apply a baseline correction algorithm to ensure all peaks originate from a flat baseline.

Spectral Analysis and Interpretation

The IR spectrum of this compound is a composite of its constituent parts. The interpretation should be systematic, beginning with the most prominent and easily identifiable peaks.

Diagram 3: Logic for Spectral Interpretation

Caption: A systematic approach to interpreting the IR spectrum.

4.1. Predicted Peak Assignments

The following table summarizes the expected absorption bands based on established group frequencies for analogous structures.[1][2][3][4][5]

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale & Commentary |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | These peaks confirm the presence of the benzene ring. Their position to the left of 3000 cm⁻¹ is characteristic of sp² C-H bonds.[2] |

| 3000 - 2850 | Aliphatic C-H Stretch | Medium-Weak | Asymmetric and symmetric stretching of the methylene (-CH₂) group. These peaks are essential for confirming the complete benzoylacetonitrile structure. |

| 2260 - 2240 | Nitrile (C≡N) Stretch | Medium, Sharp | The nitrile group absorbs in a very clean region of the spectrum, making it an excellent diagnostic marker.[3][6] Its intensity and frequency are sensitive to the local electronic environment.[7][8][9] |

| ~1685 | Carbonyl (C=O) Stretch | Strong, Sharp | A standard ketone absorbs around 1715 cm⁻¹.[2] Here, conjugation with the π-system of the aromatic ring weakens the C=O bond, lowering its vibrational frequency. This is a key indicator of the aryl ketone structure.[4] |

| 1600 - 1450 | Aromatic C=C Stretch | Medium-Weak | The benzene ring has several in-plane C=C stretching vibrations. Typically, two or three sharp bands are visible in this region, confirming the aromatic core.[1] |

| ~1465 | Methylene (-CH₂) Bend | Medium | The scissoring deformation of the CH₂ group. |

| 900 - 690 | Aromatic C-H Bend | Strong | Out-of-plane bending vibrations. The specific pattern of these bands is highly diagnostic of the ring's substitution pattern. For a 1,2,4-trisubstituted ring, characteristic absorptions are expected in this range.[10] |

| 800 - 600 | C-Cl Stretch | Strong | The carbon-chlorine stretching vibrations are expected in the low-frequency fingerprint region. |

4.2. Field-Proven Insights

-

The Carbonyl Shift is Key: The most informative single peak is arguably the C=O stretch. Its position below 1700 cm⁻¹ is a strong validation of the conjugation between the carbonyl and the phenyl ring. A reading closer to 1720 cm⁻¹ could suggest an aliphatic ketone impurity.

-

Nitrile as a Purity Check: The C≡N peak should be sharp. Broadening could indicate interactions like hydrogen bonding, possibly from a hydrated sample or alcohol solvent residue.

-

The Fingerprint Confirms Isomerism: While the functional group region confirms the presence of the correct components, the fingerprint region is what distinguishes the 3,4-dichloro isomer from other possibilities (e.g., 2,4- or 3,5-dichloro). A comparison of this region to a verified reference standard is the gold standard for identity confirmation.

Conclusion: A Tool for Certainty

Infrared spectroscopy provides an exceptionally powerful, rapid, and accessible method for the structural verification of this compound. By systematically analyzing the key vibrational modes—from the C-H stretches down to the complex fingerprint patterns—a researcher can confidently confirm the molecule's identity, assess its purity, and ensure the integrity of their experimental results. The combination of a robust experimental protocol, such as the ATR-FTIR method detailed here, and a logical, fundamentals-based approach to spectral interpretation provides a self-validating system essential for the rigorous demands of chemical and pharmaceutical research.

References

- National Institute of Standards and Technology. 3,4-Dichlorophenylacetonitrile. NIST Chemistry WebBook, SRD 69. [Link]

- University of California, Davis. 1,3-diclbenz. Chem 105. [Link]

- National Center for Biotechnology Information. 3,4-Dichlorobenzonitrile.

- Eeting Chem. 3,4-Dichlorobenzonitrile. [Link]

- Choi, S., et al. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy.

- Chen, H., et al. (2022). Photoenhancement of the C≡N Stretching Vibration Intensity of Aromatic Nitriles. The Journal of Physical Chemistry Letters. [Link]

- National Institute of Standards and Technology. 3,4-Dichlorobenzonitrile. NIST Chemistry WebBook, SRD 69. [Link]

- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. [Link]

- Andrews, S. S., & Boxer, S. G. (2000). Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. The Journal of Physical Chemistry A. [Link]

- Webb, L. J., & Boxer, S. G. (2005). Decomposition of Vibrational Shifts of Nitriles into Electrostatic and Hydrogen Bonding Effects. NIH Public Access. [Link]

- National Center for Biotechnology Information. Benzoylacetonitrile.

- University of Regensburg. Carbonyl - compounds - IR - spectroscopy. [Link]

- Kwak, K., et al. (2021). Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. The Journal of Chemical Physics. [Link]

- Scribd. IR Absorption Frequencies of Functional Groups. [Link]

- National Center for Biotechnology Information. (3,4-Dichlorophenyl)acetonitrile.

- Simon Fraser University. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

- University of Colorado Boulder. Table of Characteristic IR Absorptions. Department of Chemistry. [Link]

- National Institute of Standards and Technology. Benzene, 1,4-dichloro-. NIST Chemistry WebBook, SRD 69. [Link]

- National Institute of Standards and Technology. Benzene, 1,2-dichloro-. NIST Chemistry WebBook, SRD 69. [Link]

- National Institute of Standards and Technology. Benzyl nitrile. NIST Chemistry WebBook, SRD 69. [Link]

- SpectraBase. Benzoylacetonitrile. Wiley. [Link]

- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link]

- Wang, Y., et al. (2022). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. MDPI. [Link]

- Kassim, K., et al. (2010). Synthesis and characterisation a series of N-(3,4-dichlorophenyl)- N′-(2,3 and 4-methylbenzoyl)thiourea derivatives.

- Brown, W. P. Infrared Spectroscopy Index. Doc Brown's Chemistry. [Link]

- SpectraBase. 3,4-Dichlorobenzaldehyde. Wiley. [Link]

- National Institute of Standards and Technology. 2,5-Dichlorobenzonitrile. NIST Chemistry WebBook, SRD 69. [Link]

- Wang, Y., et al. (2022). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. NIH Public Access. [Link]

Sources

- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. eng.uc.edu [eng.uc.edu]

- 4. chem.pg.edu.pl [chem.pg.edu.pl]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Mass Spectrometry of 3,4-Dichlorobenzoylacetonitrile

This guide provides a detailed exploration of the anticipated mass spectrometric behavior of 3,4-Dichlorobenzoylacetonitrile. As a compound of interest in synthetic chemistry and potentially in drug development, understanding its mass spectrometric fingerprint is crucial for its unambiguous identification and characterization. In the absence of publicly available experimental mass spectra for this specific molecule, this document leverages fundamental principles of mass spectrometry and established fragmentation patterns of analogous structures to predict its behavior under various ionization techniques. This predictive approach offers a robust framework for researchers and scientists in developing analytical methods for this and similar compounds.

Molecular Structure and Isotopic Profile

This compound possesses a molecular formula of C₉H₅Cl₂NO and a monoisotopic mass of 212.97 g/mol . A key feature for its mass spectrometric identification is the presence of two chlorine atoms. Naturally occurring chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragment ions. The expected isotopic distribution for the [M]⁺∙ ion is detailed in the table below.

| Ion | m/z (Nominal) | Relative Abundance (%) |

| [M]⁺∙ | 213 | 100 |

| [M+2]⁺∙ | 215 | 65.3 |

| [M+4]⁺∙ | 217 | 10.6 |

This distinctive M:M+2:M+4 pattern with an approximate ratio of 9:6:1 is a powerful diagnostic tool for confirming the presence of two chlorine atoms in an unknown analyte.

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation of this compound is predicted to be driven by the presence of the benzoyl group, the nitrile moiety, and the dichlorinated aromatic ring.

The initial event is the removal of an electron to form the molecular ion, [M]⁺∙, at m/z 213. Subsequent fragmentation is likely to proceed through several competing pathways:

-

Formation of the 3,4-Dichlorobenzoyl Cation: A primary and highly favorable fragmentation is the cleavage of the bond between the carbonyl carbon and the adjacent methylene group. This results in the formation of the highly stable 3,4-dichlorobenzoyl cation at m/z 173. This ion is often the base peak in the spectra of benzoyl compounds.[1]

-

Loss of Carbon Monoxide: The 3,4-dichlorobenzoyl cation can further lose a neutral carbon monoxide (CO) molecule to form the 3,4-dichlorophenyl cation at m/z 145.[1]

-

Loss of a Chlorine Radical: The molecular ion can undergo the loss of a chlorine radical (∙Cl) to form an ion at m/z 178. This is a common fragmentation pathway for chlorinated aromatic compounds.[2]

-

Cleavage of the Acetonitrile Group: Cleavage of the bond between the benzene ring and the carbonyl group can lead to the formation of a [M - C₇H₃Cl₂O]⁺ ion corresponding to the acetonitrile fragment, though this is generally less favored.

The predicted EI fragmentation cascade is illustrated in the diagram below.

Caption: Predicted EI fragmentation of this compound.

Table of Predicted EI Fragment Ions

| m/z (Nominal) | Proposed Structure |

| 213/215/217 | [C₉H₅Cl₂NO]⁺∙ (Molecular Ion) |

| 178/180 | [C₉H₅ClNO]⁺∙ |

| 173/175/177 | [C₇H₃Cl₂O]⁺ |

| 145/147/149 | [C₆H₃Cl₂]⁺ |

Predicted Fragmentation under Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated or deprotonated molecules with minimal fragmentation in the source.[3] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

Positive Ion Mode ESI-MS/MS

In positive ion mode, this compound is expected to readily form the protonated molecule, [M+H]⁺, at m/z 214. The protonation site is likely to be the nitrogen atom of the nitrile group or the carbonyl oxygen. Fragmentation of this precursor ion via collision-induced dissociation (CID) would likely involve neutral losses.

-

Loss of Acetonitrile: A probable fragmentation pathway is the neutral loss of acetonitrile (CH₃CN) to yield the 3,4-dichlorobenzoyl cation at m/z 173.

-

Loss of Water: If protonation occurs on the carbonyl oxygen, a subsequent rearrangement and loss of a water molecule is possible, although likely a minor pathway.

Caption: Predicted ESI-MS/MS fragmentation in positive ion mode.

Negative Ion Mode ESI-MS/MS

In negative ion mode, deprotonation of the acidic methylene protons between the carbonyl and nitrile groups is expected, forming the [M-H]⁻ ion at m/z 212. Fragmentation of this anion could proceed via:

-

Loss of a Chlorine Radical: Although less common in negative mode, the loss of a chlorine radical is a possibility.

-

Cleavage of the Cyano Group: Loss of the cyano radical (∙CN) could occur, resulting in an ion at m/z 186.

Caption: Predicted ESI-MS/MS fragmentation in negative ion mode.

Table of Predicted ESI-MS/MS Transitions

| Ion Mode | Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss |

| Positive | 214/216/218 | 173/175/177 | CH₃CN |

| Negative | 212/214/216 | 186/188/190 | ∙CN |

Experimental Protocols

To acquire mass spectrometric data for this compound, the following experimental workflows are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

Caption: Workflow for GC-MS analysis of this compound.

Step-by-Step GC-MS Protocol:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate. Serially dilute to a working concentration of 1-10 µg/mL.

-

GC Conditions:

-

Injector: 250 °C, splitless mode.

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

-

Oven Program: 100 °C hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Analyzer: Scan range of m/z 40-400.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

Caption: Workflow for LC-MS/MS analysis.

Step-by-Step LC-MS/MS Protocol:

-

Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to a working concentration of 1-100 ng/mL in 50:50 acetonitrile:water.

-

LC Conditions:

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

MS/MS Conditions:

-

Ion Source: Electrospray Ionization (ESI), positive and negative modes.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 325 °C.

-

Gas Flow: 8 L/min.

-

Collision Energy: Optimize for the precursor ions (e.g., 10-30 eV).

-

Analysis Mode: Targeted MS/MS (Multiple Reaction Monitoring - MRM) or Product Ion Scan.

-

Data Interpretation and Validation

The unequivocal identification of this compound relies on a combination of the techniques and predicted data discussed.

-

Retention Time: The chromatographic retention time (in both GC and LC) provides a first dimension of identification.

-

Molecular Ion and Isotopic Pattern: The accurate mass of the molecular ion (or protonated/deprotonated molecule), as determined by High-Resolution Mass Spectrometry (HRMS), should be within 5 ppm of the theoretical mass. The observed isotopic pattern must match the theoretical distribution for a molecule containing two chlorine atoms.

-

Fragmentation Pattern: The fragmentation pattern obtained from EI-MS or ESI-MS/MS should be consistent with the predicted pathways. The presence of key fragment ions, such as the 3,4-dichlorobenzoyl cation (m/z 173), provides strong structural evidence.

For absolute confidence, analysis of a certified reference standard of this compound using the developed methods is essential to confirm retention times and mass spectral data.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the mass spectrometric analysis of this compound. By understanding the likely fragmentation pathways under both electron and electrospray ionization, researchers are equipped to develop and validate robust analytical methods for the identification and characterization of this compound. The characteristic isotopic signature of the two chlorine atoms, coupled with the predicted formation of the stable 3,4-dichlorobenzoyl cation, are expected to be the most salient features in its mass spectrum.

References

- NIST. 3,4-Dichlorophenylacetonitrile. NIST Chemistry WebBook. [Link]

- PubChem. (3,4-Dichlorophenyl)acetonitrile. [Link]

- NIST. 3,4-Dichlorobenzonitrile. NIST Chemistry WebBook. [Link]

- ResearchGate.

- Chemistry LibreTexts.

- PubMed. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. [Link]

- Chemguide.

- PubChem. 3,4-Dichlorobenzonitrile. [Link]

- ResearchGate.

- Wikipedia.

- PubMed. Electron impact mass spectra of 1a,3-disubstituted 1,1-dichloro-1,1a, 2,3-tetrahydroazirino [2,1-d][4][5]benzothiazepines. [Link]

- NIST. A Guide to the NIST Chemistry WebBook. [Link]

- ResearchGate.

- NIST. Welcome to the NIST Chemistry WebBook. [Link]

- ACS Publications. Proton-Driven Click Reactions of Nitrile Imines with Serine and Threonine in Gas-Phase Peptide Ions. [Link]

- Doc Brown's Chemistry. mass spectrum of 1,1-dichloroethane. [Link]

- NIST. NIST Chemistry WebBook. [Link]

- Frontiers. Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. [Link]

- ACS Publications.

- YouTube.

- PubMed. Chemical changes of organic compounds in chlorinated water. XIII. Gas chromatographic-mass spectrometric studies of the reactions of Irgasan DP 300 [5-chloro-2-(2,4-dichlorophenoxy)phenol] with chlorine in dilute aqueous solution. [Link]

- Fiveable.

- PubMed.

- Wikipedia.

- ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

- NIST. 3,4-Dichlorophenylacetonitrile. [Link]

- NIST. 3,4-Dichlorobenzotrifluoride. [Link]

- NIST. Acetonitrile. [Link]

- ChemRxiv. Gas-phase fragmentation reactions of synthetic 4-aryl-3,4-dihydrocoumarins. [Link]

Sources

The Solubility of 3,4-Dichlorobenzoylacetonitrile in Organic Solvents: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,4-Dichlorobenzoylacetonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a multi-faceted approach to understanding and predicting the solubility of this compound. While experimentally determined quantitative data for this specific molecule is not widely available in public literature, this guide synthesizes foundational chemical principles with data from structurally analogous compounds to provide a robust predictive framework. Furthermore, it details a rigorous, self-validating experimental protocol for the precise determination of thermodynamic solubility, empowering researchers to generate reliable data in their own laboratories. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize processes involving this compound.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a fundamental physicochemical property that dictates its behavior throughout the drug development lifecycle. From the initial stages of synthesis and purification to the final formulation and bioavailability, solubility is a critical parameter that can significantly impact the efficiency, cost, and ultimate success of a drug product. Poor solubility can lead to challenges in achieving desired reaction concentrations, difficulties in crystallization and purification, and can ultimately result in poor absorption and low bioavailability of the final drug product.

This compound is a versatile building block in organic synthesis, frequently employed in the creation of more complex pharmaceutical molecules. Its effective use hinges on a thorough understanding of its solubility in a variety of organic solvents. This guide aims to provide a deep, technical understanding of the factors governing the solubility of this compound and to equip the reader with the practical knowledge to both predict and experimentally determine its solubility with a high degree of confidence.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Source |

| Chemical Formula | C₉H₅Cl₂NO | ChemBK[1] |

| Molecular Weight | 214.05 g/mol | Inferred |

| Appearance | Colorless to light yellow crystalline solid | ChemBK[1] |

| Melting Point | 84-86 °C | ChemBK[1] |

| Structure | Inferred |

The structure of this compound reveals several key features that influence its solubility:

-

Aromatic Ring: The dichlorinated benzene ring is a large, nonpolar moiety that contributes to the molecule's overall hydrophobicity.

-

Ketone and Nitrile Groups: The benzoyl (aromatic ketone) and acetonitrile (nitrile) functional groups introduce polarity to the molecule. The oxygen and nitrogen atoms in these groups are capable of acting as hydrogen bond acceptors.

-

Lack of Hydrogen Bond Donors: The molecule does not possess any acidic protons that can act as hydrogen bond donors. This limits its ability to form strong hydrogen bonds with protic solvents.

Based on these features, this compound can be classified as a moderately polar, aprotic molecule. This classification is the cornerstone of the "like dissolves like" principle, which will be used to predict its solubility in various organic solvents.

Predicted Solubility Profile

In the absence of extensive, publicly available experimental data, a qualitative solubility profile for this compound can be predicted based on its physicochemical properties and the principle of "like dissolves like". This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | Low to Very Low | The significant polarity introduced by the ketone and nitrile groups makes the molecule less compatible with nonpolar solvents. While the aromatic ring has some affinity for aromatic solvents like toluene, the overall polarity mismatch will limit solubility. |